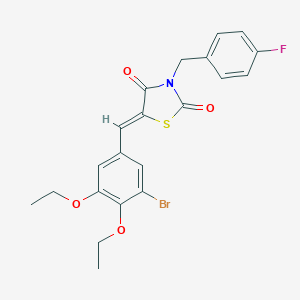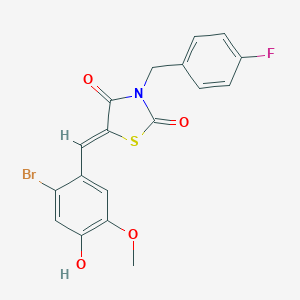![molecular formula C21H15BrFNO4S B302179 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBPT, is a synthetic compound that has been studied for its potential use in scientific research. BMBPT is a thiazolidinedione derivative that has been shown to have various biological effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the production of inflammatory cytokines and induces apoptosis in cancer cells. In vivo studies have shown that 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits tumor growth and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield, which makes it suitable for use in various assays and experiments. However, one limitation is its limited solubility, which can make it difficult to dissolve in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination therapy with other anti-cancer agents. 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have potential as an anti-inflammatory agent, and further studies are needed to explore this potential. Additionally, the development of more soluble derivatives of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione could improve its potential for use in scientific research.
Synthesemethoden
The synthesis of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves several steps, including the reaction of 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to form 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The synthesis of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been optimized for high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One area of interest is its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro. 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Eigenschaften
Produktname |
5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C21H15BrFNO4S |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H15BrFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h1,4-7,9-11H,8,12H2,2H3/b18-11- |
InChI-Schlüssel |
JIGYMZDTEIRWBQ-WQRHYEAKSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)



![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)


![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)